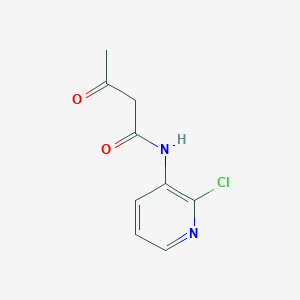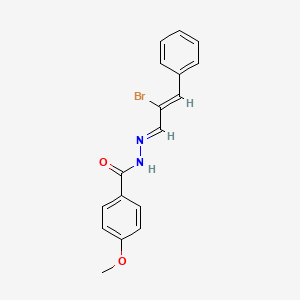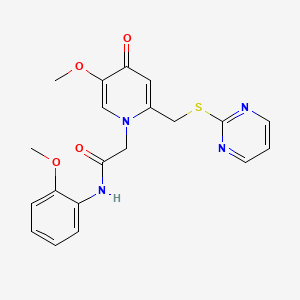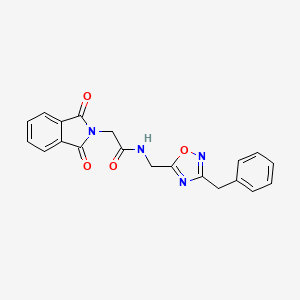
N-(2-chloropyridin-3-yl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloropyridin-3-yl)-3-oxobutanamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to an oxobutanamide moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-3-oxobutanamide typically involves the reaction of 2-chloropyridine with an appropriate oxobutanamide precursor. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with a Grignard reagent derived from 3-oxobutanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
N-(2-chloropyridin-3-yl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-chloropyridin-3-yl)-3-hydroxybutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-chloropyridin-3-yl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-chloropyridin-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxobutanamide group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the amide group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazo-pyridine ring system and exhibit different biological activities.
Uniqueness
N-(2-chloropyridin-3-yl)-3-oxobutanamide is unique due to the presence of both a chloropyridine and an oxobutanamide moiety, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields .
属性
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDMCLJJZJFIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2701364.png)
![2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2701366.png)

![2-Amino-6-benzyl-4-(3-bromo-4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701370.png)
![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2701377.png)
![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)

![6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701386.png)
